molecular formula C6H5ClN2O B2930026 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 1233932-44-9

2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Cat. No. B2930026
CAS RN: 1233932-44-9
M. Wt: 156.57
InChI Key: PEIRGRYXPYEGEX-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN2O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources I found, pyrimidines in general are known to participate in a variety of chemical reactions. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antitumor Activity

2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine derivatives have shown potential in antitumor activity. For instance, a study described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating its effectiveness against certain carcinomas (Grivsky et al., 1980).

Molecular Recognition in Pharmaceutical Applications

The structural properties of pyrimidines, including those similar to this compound, play a crucial role in molecular recognition processes critical for targeted drug action. This is evident in studies on crystallization and hydrogen bonding in pyrimidine derivatives (Rajam et al., 2017).

Nonlinear Optical Exploration

Pyrimidine derivatives, akin to this compound, have been researched for their applications in nonlinear optics (NLO). Studies have focused on the structural parameters and electronic properties, highlighting their potential in the NLO field (Hussain et al., 2020).

Azide/Tetrazole Equilibrium Study

Research on the azide/tetrazole equilibrium in furo[3,4-d]pyrimidine derivatives, similar to this compound, has provided insights into the thermodynamics and solvent effects on these compounds. This research has implications in the field of organic chemistry and pharmaceuticals (Sirakanyan et al., 2016).

Antimicrobial and Antitumor Properties

Some this compound derivatives have shown promising antimicrobial and antitumor activities. The synthesis of novel compounds with these properties has been a focus of pharmaceutical research, offering potential in the development of new drugs (Alqasoumi et al., 2009).

DNA Interaction Studies

Studies have also focused on how derivatives of this compound interact with DNA, an area significant for understanding the mechanism of action of potential pharmaceuticals. The interaction of these compounds with calf thymus DNA (ctDNA) has been monitored, suggesting a possible groove mode of binding (Zhang et al., 2013).

properties

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRGRYXPYEGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CO1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233932-44-9
Record name 2-chloro-5H,7H-furo[3,4-d]pyrimidine
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